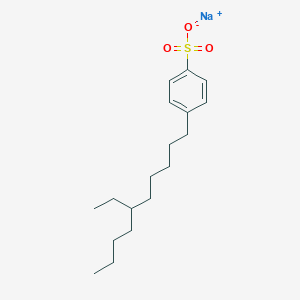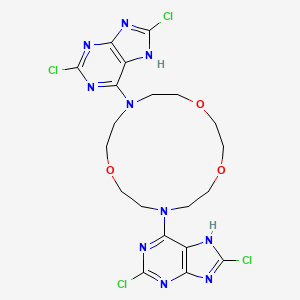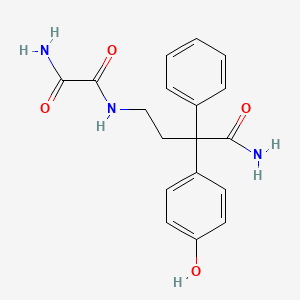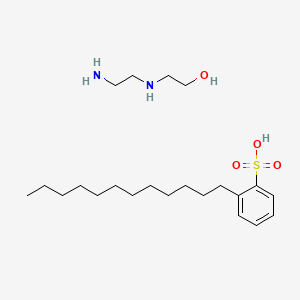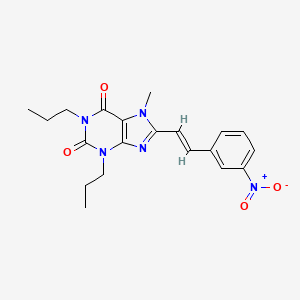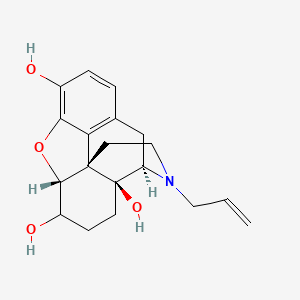
Naloxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naloxol is an opioid antagonist closely related to naloxone. It exists in two isomeric forms, α-naloxol and β-naloxol. α-naloxol is a human metabolite of naloxone and can be synthetically prepared from naloxone by reduction of the ketone group. β-naloxol can be prepared from α-naloxol by a Mitsunobu reaction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
α-naloxol: This isomer can be synthesized from naloxone by reducing the ketone group.
β-naloxol: This isomer can be synthesized from α-naloxol through a Mitsunobu reaction.
Industrial Production Methods: The industrial production of naloxol follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Naloxol can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.
Reduction: As mentioned, naloxone can be reduced to form α-naloxol.
Substitution: this compound can participate in substitution reactions, especially in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of α-naloxol from naloxone.
Substitution: Formation of various substituted this compound derivatives depending on the reagents used.
Applications De Recherche Scientifique
Naloxol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mécanisme D'action
Naloxol exerts its effects by antagonizing opioid receptors, particularly the mu-opioid receptor. This antagonism prevents opioids from binding to these receptors, thereby inhibiting their effects. This compound’s structure allows it to selectively target peripheral opioid receptors, reducing side effects such as constipation without affecting central analgesia .
Comparaison Avec Des Composés Similaires
Naloxone: A closely related opioid antagonist used to reverse opioid overdoses.
Naloxegol: A PEGylated derivative of naloxol used to treat opioid-induced constipation.
Naltrexone: Another opioid antagonist used for the treatment of alcohol and opioid dependence.
Uniqueness of this compound: this compound’s unique feature is its ability to exist in two isomeric forms, α-naloxol and β-naloxol, each with distinct synthetic routes and properties. Additionally, its selective peripheral action makes it particularly useful in treating opioid-induced side effects without compromising central analgesia .
Propriétés
Numéro CAS |
58691-01-3 |
|---|---|
Formule moléculaire |
C19H23NO4 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
(4R,4aS,7aR,12bS)-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol |
InChI |
InChI=1S/C19H23NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,13-14,17,21-23H,1,5-10H2/t13?,14-,17+,18+,19-/m1/s1 |
Clé InChI |
HMWHERQFMBEHNG-DMOGFEGYSA-N |
SMILES isomérique |
C=CCN1CC[C@]23[C@@H]4C(CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O |
SMILES canonique |
C=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


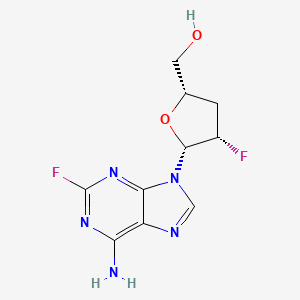
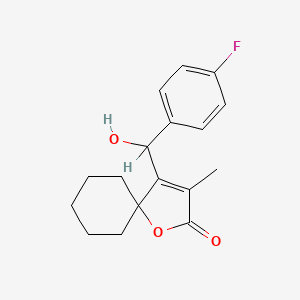
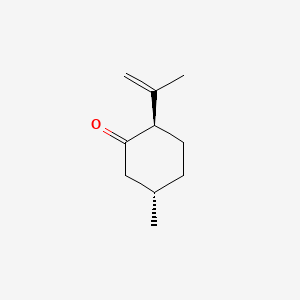

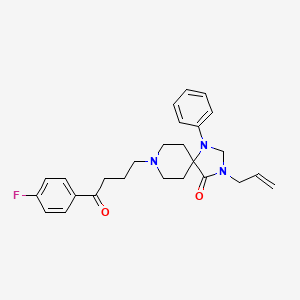
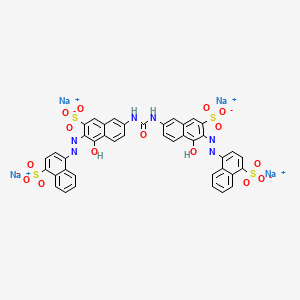
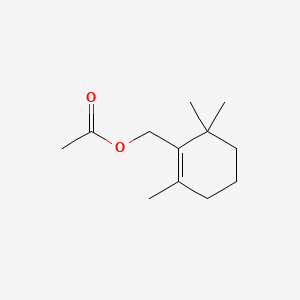
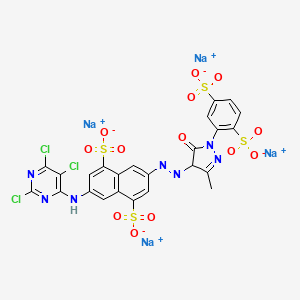
![1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid](/img/structure/B12781460.png)
